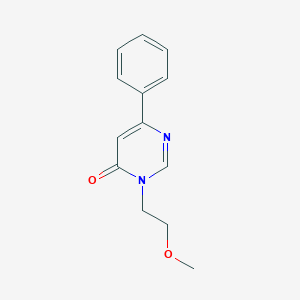![molecular formula C17H21N3O2 B6581861 2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1210806-04-4](/img/structure/B6581861.png)
2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide (or 2-MEP-CPP) is an acetamide derivative of a cyclopenta[c]pyrazol-3-yl group, which has been the subject of various scientific studies due to its potential applications in a variety of fields. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
2-MEP-CPP has been studied for its potential applications in a variety of scientific fields, such as drug delivery, molecular imaging, and cancer therapy. In drug delivery, 2-MEP-CPP has been studied for its ability to increase the bioavailability of drugs, as well as its potential to reduce the toxicity of drugs. In molecular imaging, 2-MEP-CPP has been studied for its ability to target specific organs and tissues, allowing for more precise imaging. In cancer therapy, 2-MEP-CPP has been studied for its ability to target and destroy cancer cells, while leaving healthy cells unharmed.
Mecanismo De Acción
2-MEP-CPP has been studied for its mechanism of action, which is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Inhibition of COX-2 leads to reduced inflammation, which is thought to be beneficial in the treatment of a variety of diseases.
Biochemical and Physiological Effects
2-MEP-CPP has been studied for its biochemical and physiological effects, which include reduced inflammation, increased bioavailability of drugs, and improved targeting of organs and tissues. In addition, 2-MEP-CPP has been studied for its ability to reduce the toxicity of drugs, as well as its potential to reduce the side effects of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MEP-CPP has a number of advantages and limitations for lab experiments. The main advantage of 2-MEP-CPP is its ability to target specific organs and tissues, allowing for more precise imaging. Additionally, 2-MEP-CPP has been studied for its ability to increase the bioavailability of drugs, as well as its potential to reduce the toxicity of drugs. However, 2-MEP-CPP also has a number of limitations, such as its relatively high cost and its potential to cause side effects in some individuals.
Direcciones Futuras
2-MEP-CPP has a number of potential future directions, including further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, molecular imaging, and cancer therapy. Additionally, further studies could be conducted on the advantages and limitations of 2-MEP-CPP for lab experiments, as well as its potential uses in other fields, such as neurology and cardiovascular disease. Finally, further studies could be conducted on the potential side effects of 2-MEP-CPP, as well as its potential interactions with other drugs.
Métodos De Síntesis
2-MEP-CPP can be synthesized through a variety of methods, such as the reaction of 4-ethoxyphenylmagnesium bromide and 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl acetamide, or the reaction of 4-ethoxyphenylmagnesium bromide and 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl chloride. The reaction of 4-ethoxyphenylmagnesium bromide and 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl acetamide is the most efficient and commonly used method for synthesizing 2-MEP-CPP.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-22-13-9-7-12(8-10-13)11-16(21)18-17-14-5-4-6-15(14)19-20(17)2/h7-10H,3-6,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQAHBVSVHBUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CCCC3=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)
![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6581813.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)
![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581837.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581849.png)
![3-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B6581859.png)
![2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide](/img/structure/B6581869.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581880.png)
![1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6581883.png)
![4-(4-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B6581884.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine](/img/structure/B6581891.png)